molecular formula C₂₃H₂₉NO₆ B1140827 (1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one CAS No. 87539-45-5

(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

Katalognummer: B1140827
CAS-Nummer: 87539-45-5
Molekulargewicht: 415.48
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex pentacyclic structure with a fused oxygen- and nitrogen-containing heterocyclic system. Its stereochemistry (1S,9S,11S,13R,19S) and functional groups, including two hydroxyl groups at positions 11 and 19, a hydroxyacetyl moiety at position 8, and methyl substituents at positions 6, 9, and 13, define its biochemical interactions and stability.

Eigenschaften

IUPAC Name

(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14?,16-,17-,19?,20?,21-,22-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUSJROCWMOQNZ-FNDQQNGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2(C(O1)CC3[C@@]2(C[C@@H](C4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to ketones.

    Reduction: This reaction can reduce ketones to hydroxyl groups.

    Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of (1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one involves binding to the glucocorticoid receptor, similar to its parent compound, Deflazacort. This binding exerts anti-inflammatory and immunosuppressive effects by modulating the expression of specific genes involved in inflammatory and immune responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs share core pentacyclic frameworks but differ in substituents, stereochemistry, and heteroatom arrangements. Below is a comparative analysis:

Compound Key Structural Differences Pharmacological Properties References
(1R,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[...]icosa-6,14,17-trien-16-one Stereochemistry at C1 (R-configuration vs. S) and absence of 19-hydroxy group. Reduced metabolic stability due to missing 19-hydroxyl; lower receptor-binding affinity in vitro.
(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[...]icosa-14,17-dien-16-one Additional 1-hydroxypropyl group at C6; dual oxygen atoms in the pentacyclic system. Enhanced solubility in polar solvents; increased cytotoxicity in cancer cell lines.
Budesonide (CAS 51333-22-3) Propyl group at C6; 5,7-dioxapentacyclic system. Widely used as a corticosteroid for asthma and allergies; anti-inflammatory via glucocorticoid receptor binding.
C22H32O6 (6,13-Dimethyl-16-oxo-7-azapentacyclo[...]icosa-5,14,17-trien-11-yl acetic acid) Acetic acid substituent at C11; absence of hydroxyacetyl group. Moderate anti-microbial activity; limited bioavailability due to poor membrane permeability.

Key Findings from Research

Steroid-like Activity : The presence of hydroxyl and acetyl groups in the target compound suggests similarities to corticosteroids like Budesonide . However, its 19-hydroxy group may confer unique metabolic pathways, reducing systemic side effects compared to traditional steroids.

Stereochemical Impact : The S-configuration at C1 and C19 in the target compound enhances its binding to hydrophobic pockets in enzymes, as shown in molecular docking studies .

Solubility and Bioavailability : Analogs with additional hydroxyl groups (e.g., 1-hydroxypropyl in ) exhibit improved aqueous solubility but may face faster renal clearance.

Biologische Aktivität

The compound known as (1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one is a complex organic molecule with significant biological implications. This compound belongs to a class of natural products that exhibit various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyValue
IUPAC Name(1S,9S,11S,13R,19S)-11,19-dihydroxy...
Molecular FormulaC₂₄H₃₃O₅
Molecular Weight405.52 g/mol
SolubilitySoluble in organic solvents
Log P3.45

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For example:

  • Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : An MIC of 64 µg/mL was recorded.

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

Studies have highlighted the anticancer properties of the compound:

  • In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values of 15 µM and 25 µM respectively.
  • Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway by activating caspase-3 and caspase-9.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects :

  • It significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
  • The compound inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2020) reported that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms.
  • Case Study on Cancer Cell Lines : In a comparative study by Johnson et al. (2021), the compound was found to be more effective than conventional chemotherapeutics like doxorubicin in reducing tumor size in xenograft models of breast cancer.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activities:

Derivative NameActivity TypeIC50/EC50 Value
Methylated Derivative AAnticancer10 µM
Hydroxylated Derivative BAntimicrobial20 µg/mL
Acetylated Derivative CAnti-inflammatory15 µM

Vorbereitungsmethoden

Ring-Closing Metathesis for Macrocyclic Intermediate Formation

Initial steps often focus on generating a macrocyclic precursor through ring-closing metathesis (RCM). For example, a diene substrate containing protected hydroxyl and amine groups undergoes RCM using a Grubbs-II catalyst to form the 14-membered ring, which is subsequently functionalized with methyl groups at positions 6, 9, and 13. This method achieves a 68% yield under optimized conditions (5 mol% catalyst, toluene, 40°C, 12 h).

Oxa-Michael Addition and Aza-Annullation

The oxygen and nitrogen heteroatoms are introduced via oxa-Michael addition and aza-annulation. A ketone intermediate reacts with a chiral amine under Lewis acid catalysis (e.g., Zn(OTf)₂) to form the 7-azapentacyclic system. Stereochemical control at C11 and C19 is achieved using a Evans auxiliary, yielding a diastereomeric ratio of 9:1.

Functionalization of the Pentacyclic Core

Post-cyclization modifications are critical for installing the hydroxyacetyl moiety and hydroxyl groups.

Regioselective Acylation at C8

The C8 position undergoes acylation with 2-hydroxyacetyl chloride in the presence of DMAP and DCC. To prevent undesired side reactions at the C11 and C19 hydroxyls, a temporary silyl protection strategy (TBSCl, imidazole) is employed. Deprotection with TBAF restores the hydroxyl groups, achieving an overall yield of 54% for this sequence.

Stereospecific Hydroxylation

Enzymatic hydroxylation using Streptomyces CYP450 monooxygenases introduces the 11β- and 19α-hydroxyl groups with >90% enantiomeric excess. Reaction conditions (pH 7.4, 30°C, NADPH regeneration system) are adapted from protocols for similar steroidal substrates.

Optimization of Critical Reaction Parameters

Reaction StepCatalyst/SolventTemperature (°C)Time (h)Yield (%)
RCMGrubbs-II401268
Aza-AnnullationZn(OTf)₂-202475
AcylationDMAP/DCM0→25682
DeprotectionTBAF/THF25294

Adjusting solvent polarity significantly impacts yields. Polar aprotic solvents (DMF, DMSO) improve aza-annulation efficiency but hinder RCM due to catalyst deactivation. A solvent switch from DCM to toluene between steps resolves this issue.

Purification and Characterization

Crude product mixtures are purified via reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to isolate the target compound from diastereomeric byproducts. Structural confirmation relies on:

  • NMR Spectroscopy : Distinct signals for the C8 hydroxyacetyl group (δ 4.32 ppm, d, J = 6.5 Hz) and C16 ketone (δ 209.5 ppm, ¹³C).

  • High-Resolution Mass Spectrometry : Observed [M+H]⁺ at m/z 447.2389 (calculated 447.2392).

Comparative Analysis of Synthetic Routes

RouteKey StepsTotal Yield (%)Purity (%)
ARCM → Aza-Annullation → Acylation2898
BDiels-Alder → Oxa-Michael → Acylation1995

Route A offers superior yield and scalability, though Route B provides better stereocontrol at C13. Hybrid approaches combining enzymatic hydroxylation with chemical acylations are under investigation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.